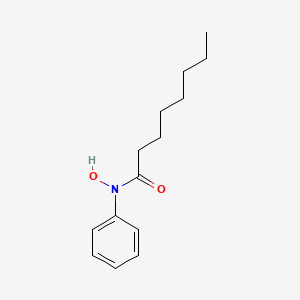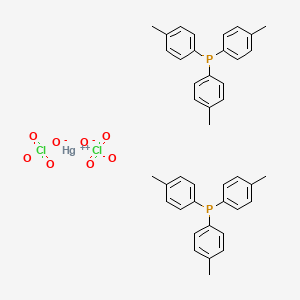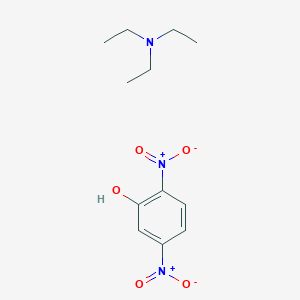
N,N-diethylethanamine;2,5-dinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethylethanamine;2,5-dinitrophenol: is a compound that combines the properties of both N,N-diethylethanamine and 2,5-dinitrophenol N,N-diethylethanamine is a tertiary amine, while 2,5-dinitrophenol is a nitrophenol derivative known for its role as an uncoupler of oxidative phosphorylation in mitochondria
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
N,N-diethylethanamine: can be synthesized by the alkylation of diethylamine with ethyl halides under basic conditions.
2,5-dinitrophenol: is typically synthesized by the nitration of phenol using a mixture of nitric acid and sulfuric acid.
Industrial Production Methods:
N,N-diethylethanamine: is produced industrially by the reaction of diethylamine with ethylene oxide.
2,5-dinitrophenol: is produced by the controlled nitration of phenol, followed by purification processes to isolate the desired isomer.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N,N-diethylethanamine can undergo oxidation to form N,N-diethylacetamide.
Reduction: 2,5-dinitrophenol can be reduced to 2,5-diaminophenol.
Substitution: Both components can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation of N,N-diethylethanamine: N,N-diethylacetamide.
Reduction of 2,5-dinitrophenol: 2,5-diaminophenol.
Substitution Reactions: Various substituted amines and phenols depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various derivatives.
- Acts as a catalyst in certain chemical reactions.
Biology:
- Studied for its effects on mitochondrial function due to the presence of 2,5-dinitrophenol.
Medicine:
- Investigated for potential therapeutic applications, particularly in metabolic studies.
Industry:
- Utilized in the production of dyes and pigments.
- Employed in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
N,N-diethylethanamine:
- Acts as a base and nucleophile in chemical reactions.
- Can form hydrogen bonds and interact with various molecular targets.
2,5-dinitrophenol:
- Functions as an uncoupler of oxidative phosphorylation by disrupting the proton gradient across the mitochondrial membrane.
- Increases proton permeability, leading to a decrease in ATP production and an increase in heat generation.
Vergleich Mit ähnlichen Verbindungen
Triethylamine: Another tertiary amine with similar basic properties.
2,4-dinitrophenol: A closely related nitrophenol with similar uncoupling properties.
Uniqueness:
- The combination of N,N-diethylethanamine and 2,5-dinitrophenol in a single compound provides unique chemical and biological properties.
- The presence of both a tertiary amine and a nitrophenol moiety allows for diverse reactivity and potential applications.
Eigenschaften
CAS-Nummer |
22300-99-8 |
|---|---|
Molekularformel |
C12H19N3O5 |
Molekulargewicht |
285.30 g/mol |
IUPAC-Name |
N,N-diethylethanamine;2,5-dinitrophenol |
InChI |
InChI=1S/C6H4N2O5.C6H15N/c9-6-3-4(7(10)11)1-2-5(6)8(12)13;1-4-7(5-2)6-3/h1-3,9H;4-6H2,1-3H3 |
InChI-Schlüssel |
FRCTZTJGZUICIM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC.C1=CC(=C(C=C1[N+](=O)[O-])O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


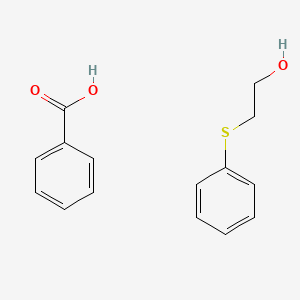
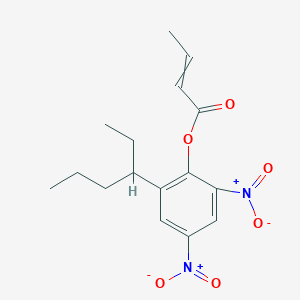
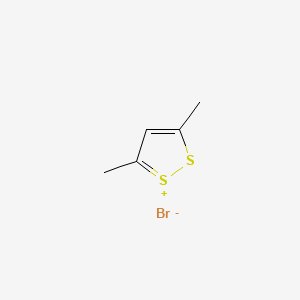
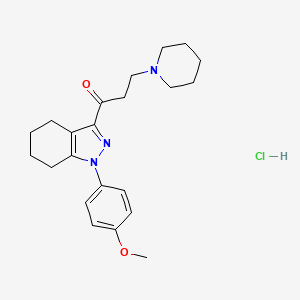


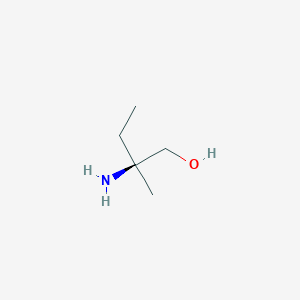
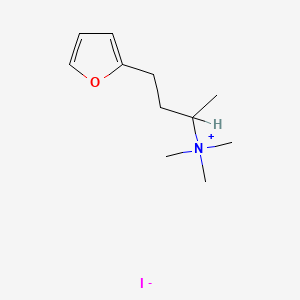
![(16E)-3-hydroxy-10,13-dimethyl-16-(morpholin-4-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B14698243.png)
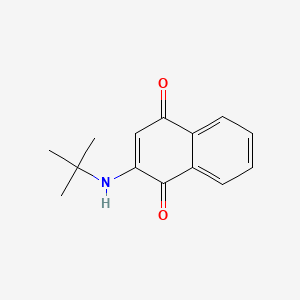
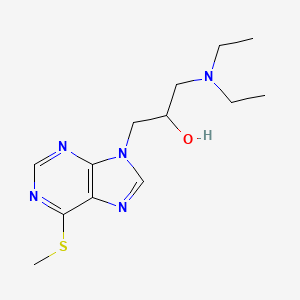
![Bicyclo[3.2.2]nona-3,6-dien-2-one](/img/structure/B14698276.png)
